![molecular formula C20H20ClN3O5S B2428261 tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide CAS No. 1707587-05-0](/img/structure/B2428261.png)
tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide
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Overview
Description
tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide: is a complex organic compound that belongs to the class of benzothiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the benzothiadiazine core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and suitable activating agents.
Attachment of the 4-chlorophenylamino group: This is usually done through nucleophilic substitution reactions, where the amino group is introduced onto the benzothiadiazine core.
Final modifications: Additional steps may include oxidation or reduction reactions to achieve the desired oxidation state and functional group transformations.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzothiadiazine core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.
Substitution: Reagents like halogens, alkyl halides, and amines are commonly employed in substitution reactions.
Hydrolysis: Acidic or basic conditions using hydrochloric acid, sulfuric acid, sodium hydroxide, or potassium hydroxide are typical.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction could produce alcohols or amines.
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the benzothiadiazine scaffold exhibit promising anticancer properties. For instance, derivatives of benzothiadiazine have been shown to inhibit cyclin-dependent kinase 4 (CDK4), which plays a crucial role in cell cycle regulation and cancer proliferation . The compound's structure suggests it may similarly impact cancer cell lines, potentially preventing overproliferation.
Antihypertensive and Diuretic Effects
Benzothiadiazines are commonly recognized for their antihypertensive and diuretic effects. The presence of the 1,2-benzothiadiazine structure in this compound positions it as a candidate for further exploration in cardiovascular therapies . Studies have demonstrated that modifications to this scaffold can enhance its efficacy as a diuretic agent.
Neuropharmacological Potential
The structural characteristics of the compound suggest possible interactions with neurotransmitter systems. Preliminary studies on related benzothiadiazine compounds indicate potential serotonergic activity, which could be beneficial in treating mood disorders or anxiety . Further research is needed to elucidate these effects specifically for tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Formation of the Benzothiadiazine Core : This is achieved through cyclization reactions involving appropriate precursors such as sulfonamide derivatives.
- Functionalization : The introduction of the chlorophenyl and amino groups is conducted via nucleophilic substitution reactions.
- Final Modifications : The carboxylate group is introduced through carboxylation techniques that often involve carbon dioxide or carbon monoxide under specific conditions.
These methods are crucial for optimizing yield and purity while minimizing by-products .
Case Studies
Mechanism of Action
The mechanism of action of tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to the observed biological effects. For example, the compound may inhibit enzyme activity or block receptor signaling, resulting in therapeutic effects such as reduced inflammation or inhibited cancer cell growth.
Comparison with Similar Compounds
Similar Compounds
Benzothiadiazine derivatives: These compounds share the benzothiadiazine core structure and exhibit similar biological activities.
Sulfonamide derivatives: These compounds contain the sulfonamide functional group and are known for their antimicrobial properties.
Phenylamino derivatives: Compounds with phenylamino groups often exhibit diverse biological activities, including anticancer and anti-inflammatory effects.
Uniqueness
tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide is unique due to its specific combination of functional groups and structural features, which contribute to its distinct biological activities and potential applications. Its tert-butyl ester group, 4-chlorophenylamino moiety, and benzothiadiazine core make it a versatile compound for various research and industrial applications.
Biological Activity
Tert-butyl 1-{2-[(4-chlorophenyl)amino]-2-oxoethyl}-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide is a complex organic compound that has garnered attention for its potential biological activities. This article delves into its biological activity, synthesis, and related research findings.
Chemical Structure and Properties
The compound has the following molecular formula: C20H22ClN2O4S. Its structure includes a benzothiadiazine core , a tert-butyl group , and a chlorophenyl-substituted amino group . The presence of the 4,4-dioxide functional group enhances its reactivity and potential therapeutic applications.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antiviral : Potential efficacy against viral infections.
- Anti-inflammatory : May reduce inflammation in various biological systems.
- Anticancer : Exhibits properties that may inhibit cancer cell proliferation.
- Antimicrobial : Effective against various microbial pathogens.
- Antidiabetic : Shows promise in managing diabetes-related conditions.
- Antimalarial : Potential activity against malaria-causing parasites.
- Anticholinesterase : May inhibit enzymes responsible for breaking down neurotransmitters, which is relevant in neurodegenerative diseases.
These activities suggest the compound's versatility and potential as a therapeutic agent across multiple medical fields.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that highlight its complexity. The synthetic pathways often require careful reaction conditions to achieve high yields. Such processes are crucial for developing derivatives with enhanced biological properties.
Comparative Analysis with Related Compounds
A comparison with structurally similar compounds reveals diverse biological activities within this chemical class. The following table summarizes notable examples:
Compound Name | Structure Features | Biological Activity |
---|---|---|
Tert-butyl 1-(4-methylbenzyl)-1H-4,1,2-benzothiadiazine-3-carboxylate 4,4-dioxide | Similar benzothiadiazine core with methyl substitution | Antitumor activity |
(S)-tert-butyl 4-phenyl-1,2,3-oxathiazolidine-3-carboxylate 2,2-dioxide | Contains oxathiazolidine structure | Antimicrobial properties |
(2S,3R)-tetrahydroisoquinoline derivatives | Related heterocyclic structures | Neuroprotective effects |
This table illustrates how variations in structure can lead to distinct biological properties, emphasizing the unique features of this compound that may confer its specific biological activities.
Case Studies and Research Findings
Several studies have investigated the pharmacological potential of compounds within the benzothiadiazine family. For instance:
- A study on the inhibition of cyclin-dependent kinases (CDKs) demonstrated that derivatives of benzothiadiazine could effectively prevent cancer cell overproliferation .
- Another research effort focused on synthesizing fluorinated derivatives of benzothiadiazines to enhance their pharmacokinetic properties and observed significant improvements in cognitive enhancement activities in vivo .
These findings underscore the importance of ongoing research into the biological mechanisms and therapeutic potentials of this compound class.
Properties
IUPAC Name |
tert-butyl 1-[2-(4-chloroanilino)-2-oxoethyl]-4,4-dioxo-4λ6,1,2-benzothiadiazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5S/c1-20(2,3)29-19(26)18-23-24(15-6-4-5-7-16(15)30(18,27)28)12-17(25)22-14-10-8-13(21)9-11-14/h4-11H,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCXNOHNBNONTD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1=NN(C2=CC=CC=C2S1(=O)=O)CC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.